



Application Notes and Protocols for Preclinical Evaluation of BAY-85-8501

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Compound of Interest		
Compound Name:	(R)-BAY-85-8501	
Cat. No.:	B10775196	Get Quote

Topic: Recommended Dosage of BAY-85-8501 for Preclinical Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide for the preclinical use of BAY-85-8501, a potent and selective inhibitor of human neutrophil elastase (HNE). It is important to note that the user's original query mentioned **(R)-BAY-85-8501**. Our research indicates that **(R)-BAY-85-8501** is the less active enantiomer of BAY-85-8501[1]. Preclinical efficacy studies are typically conducted with the more active form of a compound. Therefore, this document focuses on BAY-85-8501.

BAY-85-8501 has been investigated for its therapeutic potential in inflammatory pulmonary diseases such as bronchiectasis, chronic obstructive pulmonary disease (COPD), and pulmonary hypertension, where excessive HNE activity is implicated in tissue damage and inflammation[2][3][4].

Data Presentation: Recommended Dosages in Preclinical Models

The following table summarizes the recommended dosages of BAY-85-8501 used in various preclinical animal models. These dosages have been shown to be effective in achieving therapeutic endpoints in the respective models.



Animal Model	Species	Route of Administrat ion	Dosage Range	Therapeutic Effect	Reference
Pulmonary Hypertension	Rat (Sprague Dawley)	Oral (p.o.)	10 mg/kg	Significantly reduced right ventricular pressure and hypertrophy.	Bayer Preclinical Data
Emphysema	Mouse (C57BL/6J)	Oral (p.o.)	Not specified	Reduced right ventricular systolic pressure and hypertrophy; increased exercise capacity.	Bayer Preclinical Data
Acute Lung Injury	Rodent	Not specified	Not specified	Efficacious in a model of acute lung injury.	[2][3][4]

Experimental Protocols In Vivo Efficacy Study in a Rat Model of Pulmonary Hypertension

This protocol describes a representative in vivo study to evaluate the efficacy of BAY-85-8501 in a monocrotaline (MCT)-induced pulmonary hypertension model in rats.

1. Animal Model:

- Species: Male Sprague Dawley rats.
- Housing: Standard laboratory conditions with ad libitum access to food and water.

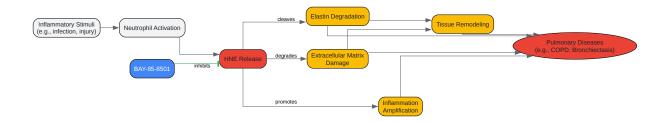


- Acclimatization: Minimum of 7 days before the start of the experiment.
- 2. Induction of Pulmonary Hypertension:
- Administer a single subcutaneous injection of monocrotaline (MCT) at a dose of 60 mg/kg.
- Control animals receive a vehicle injection.
- 3. Dosing of BAY-85-8501:
- Formulation: Prepare a suspension of BAY-85-8501 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- Dose: 10 mg/kg.
- Route of Administration: Oral gavage (p.o.).
- Dosing Schedule: Once daily, starting from the day of MCT injection for a specified duration (e.g., 28 days).
- Control Groups:
 - Vehicle control (no MCT, no treatment).
 - MCT + Vehicle (MCT injection, vehicle treatment).
- 4. Efficacy Endpoints (measured at the end of the study):
- Hemodynamic Assessment:
 - Measure right ventricular systolic pressure (RVSP) via right heart catheterization.
- Cardiac Hypertrophy:
 - Excise the heart and dissect the right ventricle (RV) from the left ventricle plus septum (LV+S).
 - Determine the ratio of RV weight to LV+S weight (Fulton's index) as a measure of right ventricular hypertrophy.



- · Histopathology:
 - Perfuse and fix the lungs for histological analysis of pulmonary vascular remodeling.
- · Biomarker Analysis:
 - o Measure levels of inflammatory markers in lung tissue or bronchoalveolar lavage fluid.
- 5. Statistical Analysis:
- Compare the treatment group with the MCT + Vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
- A p-value of <0.05 is typically considered statistically significant.

Mandatory Visualization Signaling Pathway of HNE-Mediated Lung Injury and Inhibition by BAY-85-8501

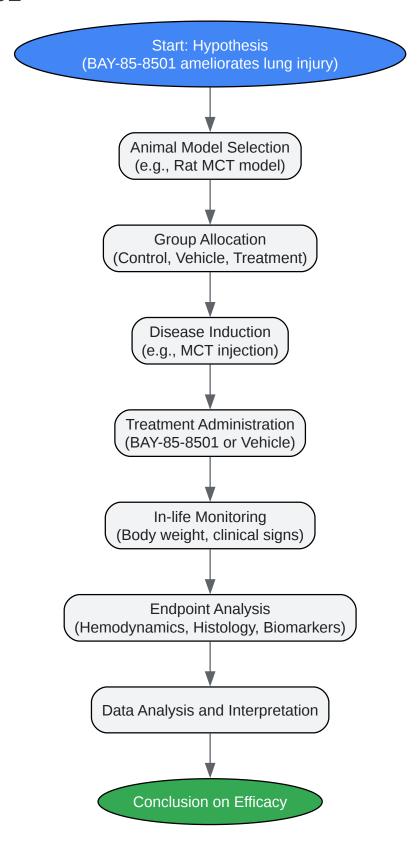


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Caption: HNE signaling pathway in lung disease and its inhibition by BAY-85-8501.



Experimental Workflow for Preclinical Evaluation of BAY-85-8501





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Caption: General experimental workflow for in vivo efficacy testing of BAY-85-8501.

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References

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